Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate is a lithium salt of a bromo-substituted imidazole derivative. Its molecular formula is and it has a molar mass of approximately 210.94 g/mol. The compound features a bromine atom at the second position of the imidazole ring, a methyl group at the first position, and a carboxylate group at the fifth position. This structure contributes to its unique chemical properties, making it an interesting subject for various synthetic and biological applications .
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate (Li-BMIC) has been explored as a precursor for the synthesis of various pharmaceutically relevant molecules. Studies have shown its potential in the synthesis of:
Li-BMIC has been investigated as a catalyst for various organic reactions, offering potential advantages such as:
Research suggests potential applications of Li-BMIC in the field of material science, including:
Research indicates that lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate exhibits notable biological activities. It has been studied for its potential effects on:
The synthesis of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate typically involves several steps:
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate finds applications in various fields:
Interaction studies involving lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate focus on its binding affinities and interactions with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may interact with specific receptors or enzymes involved in neurotransmitter regulation .
Lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | Contains a methyl group and carboxylate functionality | 0.84 |
| Ethyl 5-bromo-1H-imidazole-2-carboxylate | Different substitution pattern but similar core structure | 0.82 |
| Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate | Amino substitution instead of bromo | 0.77 |
| Lithium 5-bromo-1-methyl-1H-imidazole-2-carboxylate | Similar lithium salt structure but different position | 0.71 |
These comparisons highlight the uniqueness of lithium 2-bromo-1-methyl-1H-imidazole-5-carboxylate in terms of its specific substitution pattern and potential applications in medicinal chemistry .